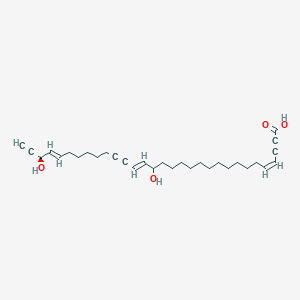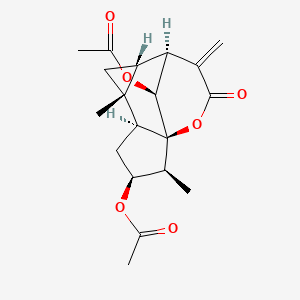
Depep
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Depep involves specific synthetic routes and reaction conditions. Generally, researchers use two main methods to prepare compounds like this compound: the heating method and the grinding method . The heating method involves mixing and heating the compounds under constant stirring until a homogeneous liquid is formed. This method is straightforward and economical, making it suitable for industrial production. The grinding method, on the other hand, involves physically grinding the compounds together to form a homogeneous mixture. This method is often used when the compounds are sensitive to heat.
Análisis De Reacciones Químicas
Depep undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with higher oxidation states, while reduction reactions may produce compounds with lower oxidation states.
Aplicaciones Científicas De Investigación
Depep has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various reactions due to its unique properties . In biology, this compound is studied for its potential antimicrobial and antifungal activities . In medicine, it is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, this compound is used in the preparation and extraction of organic molecules, making it a valuable tool in analytical chemistry .
Mecanismo De Acción
The mechanism of action of Depep involves its interaction with molecular targets and pathways within biological systems. Studies have shown that this compound can affect cellular morphology and signaling pathways, leading to various biological effects . For example, this compound has been found to interact with specific proteins and enzymes, altering their activity and leading to changes in cellular processes . The exact molecular targets and pathways involved in these effects are still being investigated, but current research suggests that this compound may have multiple targets within the cell.
Comparación Con Compuestos Similares
Depep can be compared with other similar compounds, such as deep eutectic solvents (DES) and ionic liquids (ILs). While both DES and ILs share some properties with this compound, such as low toxicity and high thermal stability, this compound has unique features that set it apart . For example, this compound has a specific molecular structure that allows it to form stable complexes with various organic and inorganic molecules, making it more versatile in certain applications . Other similar compounds include choline chloride-based DES and quaternary ammonium salts, which also have unique properties and applications .
Propiedades
Número CAS |
81051-35-6 |
|---|---|
Fórmula molecular |
C23H42NO6P |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
2-(2-dodecoxyethoxy)ethyl 2-(4-oxo-3H-pyridin-1-ium-1-yl)ethyl phosphite |
InChI |
InChI=1S/C23H42NO6P/c1-2-3-4-5-6-7-8-9-10-11-17-27-19-20-28-21-22-30-31(26)29-18-16-24-14-12-23(25)13-15-24/h12,14-15H,2-11,13,16-22H2,1H3 |
Clave InChI |
JHTGIEJZDOSLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOP(=O)([O-])OCC[N+]1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOP([O-])OCC[N+]1=CCC(=O)C=C1 |
Sinónimos |
2(2-(dodecyloxy)ethoxy)ethyl-2-pyridioethyl phosphate 2-(2-(dodecyloxy)ethoxy)ethyl 2-pyridinoethyl phosphate DEPEP ST 029 ST-029 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


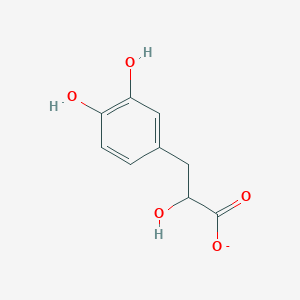
![5-(4-aminophenyl)-N,8-dimethyl-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide](/img/structure/B1258963.png)
![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)
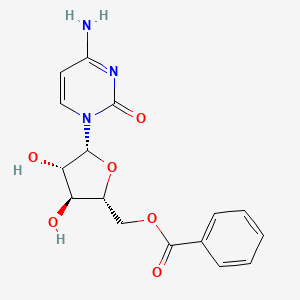


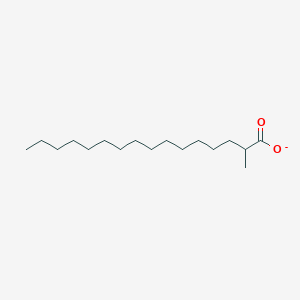

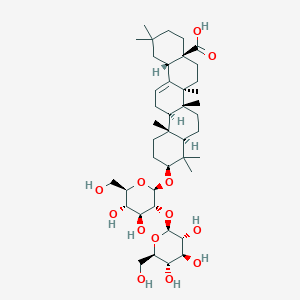
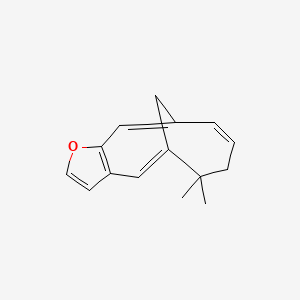

![(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)
